molecular formula C34H34N4O4 B11068867 5'-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11068867
M. Wt: 562.7 g/mol
InChI Key: OXQWRDPRSYEMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Spirocyclic Core Construction: The spirocyclic core is formed through a cyclization reaction, often involving a Michael addition followed by intramolecular cyclization.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole moieties, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of Lewis acids.

Major Products

The major products of these reactions include various substituted indoles and pyrroles, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicine, the compound and its derivatives are being investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and spirocyclic structure.

Mechanism of Action

The mechanism of action of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with various molecular targets. These include enzymes and receptors where the compound can act as an inhibitor or modulator. The indole and pyrrole moieties are particularly important for binding to biological targets, often through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety, but lack the spirocyclic structure.

    Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidines, which share the pyrrole ring but differ in their overall structure and functionality.

Uniqueness

The uniqueness of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and provides a scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C34H34N4O4

Molecular Weight

562.7 g/mol

IUPAC Name

5-benzyl-1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C34H34N4O4/c1-21(2)18-25-29-30(32(41)38(31(29)40)19-22-10-4-3-5-11-22)34(35-25)24-13-7-9-15-27(24)37(33(34)42)20-28(39)36-17-16-23-12-6-8-14-26(23)36/h3-15,21,25,29-30,35H,16-20H2,1-2H3

InChI Key

OXQWRDPRSYEMRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.